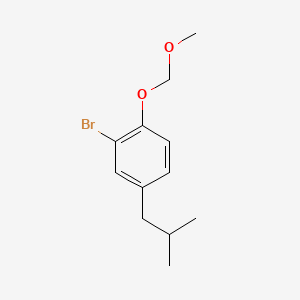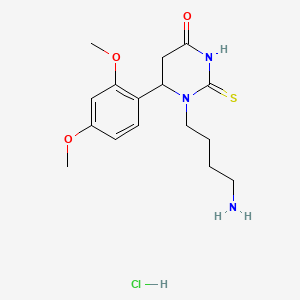
1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one;hydrochloride is a synthetic compound that belongs to the class of diazinanones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves the following steps:
Formation of the diazinanone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the aminobutyl group: This step may involve nucleophilic substitution reactions.
Addition of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution.
Formation of the sulfanylidene group: This step may involve thiolation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
化学反応の分析
Types of Reactions
1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of the sulfanylidene group to a sulfoxide or sulfone.
Reduction: Reduction reactions can modify the diazinanone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- 1-(4-Aminobutyl)-6-phenyl-2-sulfanylidene-1,3-diazinan-4-one
- 1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-thioxo-1,3-diazinan-4-one
Uniqueness
1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
分子式 |
C16H24ClN3O3S |
|---|---|
分子量 |
373.9 g/mol |
IUPAC名 |
1-(4-aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one;hydrochloride |
InChI |
InChI=1S/C16H23N3O3S.ClH/c1-21-11-5-6-12(14(9-11)22-2)13-10-15(20)18-16(23)19(13)8-4-3-7-17;/h5-6,9,13H,3-4,7-8,10,17H2,1-2H3,(H,18,20,23);1H |
InChIキー |
LFHGRTIMOGIDTB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC(=S)N2CCCCN)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate](/img/structure/B14757393.png)
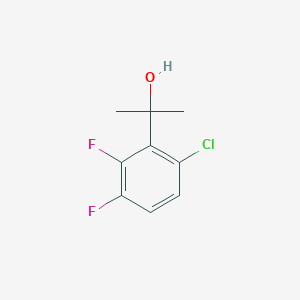
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
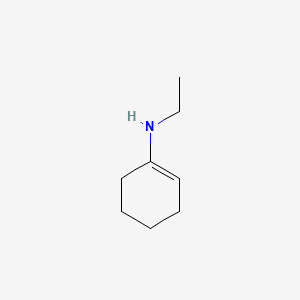
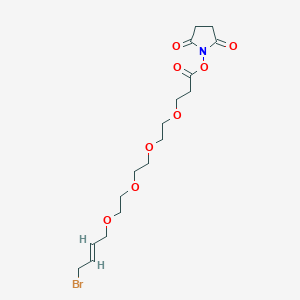
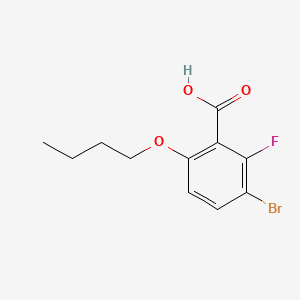
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)

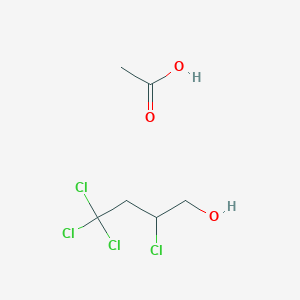
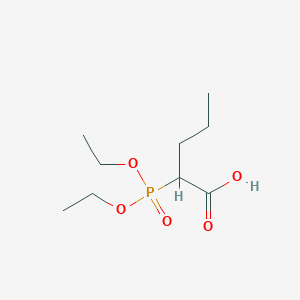
![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)
